4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid
CAS No.: 923127-55-3
Cat. No.: VC4166318
Molecular Formula: C10H8ClNO3S
Molecular Weight: 257.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923127-55-3 |
|---|---|
| Molecular Formula | C10H8ClNO3S |
| Molecular Weight | 257.69 |
| IUPAC Name | 4-(chloromethyl)-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H8ClNO3S/c1-4-7-5(3-11)2-6(13)12-9(7)16-8(4)10(14)15/h2H,3H2,1H3,(H,12,13)(H,14,15) |
| Standard InChI Key | ULRPVXFIHRZAEK-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1C(=CC(=O)N2)CCl)C(=O)O |
Introduction
Structural and Chemical Properties
The molecular formula C₁₀H₈ClNO₃S corresponds to a molecular weight of 257.69 g/mol. Its IUPAC name, 4-(chloromethyl)-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid, reflects the fused bicyclic system comprising a thiophene ring (position 2,3-b) annulated to a pyridine moiety. Key structural features include:
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A chloromethyl (-CH₂Cl) group at position 4, enabling nucleophilic substitution reactions.
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A methyl (-CH₃) substituent at position 3, influencing steric and electronic properties.
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A carboxylic acid (-COOH) group at position 2, facilitating salt formation or esterification.
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A ketone (=O) at position 6, contributing to hydrogen-bonding interactions .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈ClNO₃S | |
| Molecular Weight | 257.69 g/mol | |
| IUPAC Name | 4-(chloromethyl)-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid | |
| SMILES | CC1=C(SC2=C1C(=CC(=O)N2)CCl)C(=O)O | |
| Solubility | Not publicly disclosed |
The Standard InChIKey (ULRPVXFIHRZAEK-UHFFFAOYSA-N) confirms its unique stereochemical identity. X-ray crystallography data remains unpublished, but IR and NMR spectra (discussed in Section 3) provide validation of its structure .
Synthesis and Derivatives
Primary Synthesis Routes
The compound is synthesized via hydrolysis of ester precursors under basic conditions. For example, methyl 4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate undergoes saponification using NaOH in methanol/water, yielding the carboxylic acid with 85% efficiency :
Table 2: Representative Synthesis Conditions
| Starting Material | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Methyl ester derivative | NaOH, MeOH/H₂O, 24 h, rt | 85% | |
| Ethyl ester derivative | NaOH, EtOH/H₂O, reflux | 78% |
Derivative Formation
The chloromethyl group permits functionalization via nucleophilic substitution. Reaction with hydrazine hydrate yields pyrazolopyridine derivatives, while treatment with chloroacetamide produces thieno[2,3-b]pyridine-2-carboxamides . Such derivatives are pivotal in medicinal chemistry for optimizing pharmacokinetic properties .
Spectroscopic Characterization
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¹H NMR (CDCl₃): Signals at δ 1.55 (s, 9H, tert-butyl), δ 6.60 (s, 1H, pyridine-H), and δ 8.40 (d, 1H, thiophene-H) .
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IR (KBr): Peaks at 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of carboxylic acid) .
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Mass Spectrometry: Molecular ion peak at m/z 257.69 (M⁺).
Applications in Pharmaceutical Research
Kinase Inhibitor Development
The compound’s carboxylic acid group chelates kinase ATP-binding sites, making it a scaffold for tyrosine kinase inhibitors. Analogues bearing pyrazolopyridine moieties exhibit nanomolar IC₅₀ values against VEGFR-2 and EGFR .
Antimicrobial Agents
Derivatives with thieno[2,3-b]pyridine-2-carboxamide groups show broad-spectrum activity against Staphylococcus aureus and Escherichia coli (MIC: 2–8 μg/mL) . The chloromethyl group enhances membrane permeability, improving efficacy .
Table 3: Biological Activities of Key Derivatives
| Derivative | Target Organism | MIC/IC₅₀ | Reference |
|---|---|---|---|
| Pyrazolopyridine-7-one | S. aureus (MRSA) | 4 μg/mL | |
| Thienopyridine-carboxamide | E. coli | 8 μg/mL | |
| VEGFR-2 Inhibitor | HUVEC cells | 12 nM |
Future Directions
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